OUL35 derivative 32

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

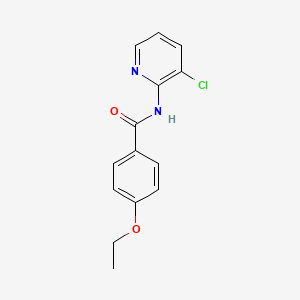

OUL35 derivative 32 is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10. It has shown significant potential in rescuing HeLa cells from ARTD10-induced cell death and sensitizing cells to DNA damage . This compound is part of a broader class of inhibitors targeting poly (ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and cellular stress responses .

Mécanisme D'action

Target of Action

The primary target of OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is the enzyme ARTD10 (PARP-10) . ARTD10 is a mono-ADP-ribosyltransferase that carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

This compound acts as a potent and selective inhibitor of ARTD10 . It binds to endogenous ARTD10 in cells, inhibiting its activity . This compound has an IC50 value of 230 nM, indicating its high potency .

Biochemical Pathways

ARTD10 plays a role in various cellular signaling events and DNA repair processes . By inhibiting ARTD10, this compound can influence these pathways.

Result of Action

This compound has been shown to rescue HeLa cells from ARTD10-induced cell death . This suggests that the compound’s action results in a protective effect on cells under certain conditions. Additionally, it has been found to sensitize cells to DNA damage .

Analyse Biochimique

Biochemical Properties

4-[(2-fluorobenzyl)oxy]benzamide interacts with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . This interaction inhibits the enzyme’s activity, which in turn affects the ADP-ribosylation of a range of cellular proteins, altering their activities .

Cellular Effects

The compound has been shown to have significant effects on cellular processes. For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death . In a study involving a zebrafish model of leukemia, 4-[(2-fluorobenzyl)oxy]benzamide was found to alleviate myeloid hyperplasia induced by the expression of the oncogenic E2A-PBX1 fusion protein .

Molecular Mechanism

The molecular mechanism of action of 4-[(2-fluorobenzyl)oxy]benzamide involves its binding to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its activity . This inhibition affects the ADP-ribosylation of various cellular proteins, influencing their activities .

Dosage Effects in Animal Models

The effects of 4-[(2-fluorobenzyl)oxy]benzamide at different dosages in animal models have not been extensively studied. It has been shown to alleviate myeloid hyperplasia in a zebrafish model of leukemia .

Metabolic Pathways

Its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 suggests that it may be involved in the ADP-ribosylation pathway .

Transport and Distribution

Given its biochemical properties, it is likely that it is transported to the sites of its target enzyme, mono-ADP-ribosyltransferase PARP10/ARTD10 .

Subcellular Localization

Given its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 , it is likely that it is localized to the sites of this enzyme within the cell.

Méthodes De Préparation

The synthesis of OUL35 derivative 32 involves the modification of the OUL35 scaffold. The synthetic route typically includes the use of 4-phenoxybenzamide derivatives, with modifications on the linker between the aromatic rings . The addition of a fluorine or chlorine atom has been found to enhance the inhibitory activity against PARP10 . Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis involves standard organic synthesis techniques such as amide bond formation and aromatic substitution reactions .

Analyse Des Réactions Chimiques

OUL35 derivative 32 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

OUL35 derivative 32 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

OUL35 derivative 32 is unique among PARP inhibitors due to its high selectivity and potency towards PARP10. Similar compounds include:

Olaparib: A well-known PARP1 and PARP2 inhibitor with broader activity but less selectivity for PARP10.

Niraparib: Another PARP1 and PARP2 inhibitor with applications in cancer therapy.

Veliparib: A PARP inhibitor with activity against multiple PARP family members.

Compared to these compounds, this compound offers greater specificity for PARP10, making it a valuable tool for studying the specific roles of this enzyme in cellular processes .

Propriétés

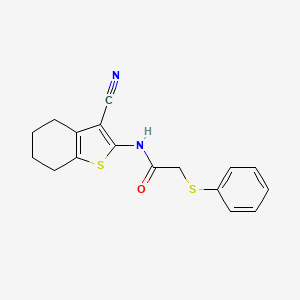

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHAVVDXPGTLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![[2-(Pentan-3-ylcarbamoyl)phenyl] acetate](/img/structure/B5817694.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE](/img/structure/B5817699.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)

![4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B5817726.png)